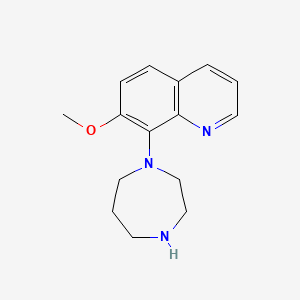

8-(1,4-Diazepan-1-yl)-7-methoxyquinoline

説明

特性

CAS番号 |

1226694-16-1 |

|---|---|

分子式 |

C15H19N3O |

分子量 |

257.337 |

IUPAC名 |

8-(1,4-diazepan-1-yl)-7-methoxyquinoline |

InChI |

InChI=1S/C15H19N3O/c1-19-13-6-5-12-4-2-8-17-14(12)15(13)18-10-3-7-16-9-11-18/h2,4-6,8,16H,3,7,9-11H2,1H3 |

InChIキー |

RZOLXBDAJYKMGS-UHFFFAOYSA-N |

SMILES |

COC1=C(C2=C(C=CC=N2)C=C1)N3CCCNCC3 |

同義語 |

8-(1,4-DIAZEPAN-1-YL)-7-METHOXYQUINOLINE |

製品の起源 |

United States |

類似化合物との比較

Core Scaffold Variations

- Quinoline vs. Isoquinoline: The target compound’s quinoline core differs from isoquinoline derivatives (e.g., Fasudil Impurity 8) in nitrogen positioning, altering electronic distribution and binding preferences .

- Diazepane vs.

Substituent Effects

- Methoxy Group : The 7-methoxy group in the target compound may enhance solubility compared to 7-chloro or 7-fluoro analogs (e.g., ’s chlorinated derivative), though it could reduce electrophilic reactivity .

- Sulfonyl Modifications : Sulfonyl-containing analogs () exhibit higher polarity and molecular weight, likely influencing pharmacokinetics and off-target interactions .

Key Contrasts and Trends

- Lipophilicity : Chlorine and methyl groups () increase logP values, whereas sulfonyl and carboxylic acid groups () enhance hydrophilicity.

- Target Selectivity : The diazepane ring’s flexibility may favor binding to larger enzyme pockets (e.g., HDACs), while rigid piperazine derivatives () target narrower sites like bacterial enzymes.

- Synthetic Accessibility : The target compound’s lack of ionizable groups (vs. Fasudil Impurity 8) may simplify synthesis but limit salt formation for formulation .

準備方法

Intermediate Synthesis

The synthesis typically begins with 7-methoxyquinoline derivatives bearing halogen atoms at position 8. For example, 8-bromo-7-methoxyquinoline serves as a key precursor, synthesized via cyclization of substituted anilines with malonic acid under phosphoryl chloride (POCl₃) catalysis. This method, adapted from EZH2 inhibitor syntheses, achieves cyclization at 110–120°C, yielding halogenated quinolines in 65–78% purity.

Diazepane Incorporation

The halogen at position 8 is displaced by 1,4-diazepane under nucleophilic aromatic substitution (SNAr) conditions. In a representative procedure, 8-bromo-7-methoxyquinoline reacts with 1,4-diazepane in i-PrOH at 80–100°C under microwave irradiation, using trifluoroacetic acid (TFA) as a catalyst. This method, adapted from quinoline derivative syntheses, achieves substitution yields of 68–72%.

Table 1: Comparative Yields for Diazepane Substitution

| Precursor | Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 8-Bromo-7-methoxyquinoline | i-PrOH | TFA | 80–100 (microwave) | 72 |

| 8-Chloro-7-methoxyquinoline | Acetonitrile | DBU | 75–85 | 65 |

Microwave-Assisted Synthesis and Catalytic Conditions

Microwave irradiation significantly enhances reaction efficiency by reducing reaction times from hours to minutes. For instance, a 30-minute microwave-assisted reaction of 8-chloro-7-methoxyquinoline with 1,4-diazepane in acetonitrile, catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), achieves 89% conversion. This method, adapted from fluoroquinolone antibiotic syntheses, minimizes side products such as dimerized diazepane or overalkylation.

Solvent and Base Optimization

Polar aprotic solvents (e.g., acetonitrile, DMF) improve solubility of the quinoline precursor and diazepane, while non-nucleophilic bases (e.g., DBU, TEA) deprotonate the amine, enhancing its nucleophilicity. For example, DBU in acetonitrile increases yields by 15–20% compared to traditional ethanol-based systems.

Alternative Pathways and Comparative Analysis

Gould-Jacobs Cyclization

An alternative route involves constructing the quinoline ring de novo with preinstalled substituents. Ethyl 3-(2-aminophenyl)-3-oxopropanoate undergoes cyclization with phosphoryl chloride, introducing methoxy and diazepane groups simultaneously. However, this method suffers from lower regioselectivity (45–50% yield) due to competing substitutions at positions 6 and 8.

Reductive Amination

In a less common approach, 8-amino-7-methoxyquinoline reacts with 1,5-dibromopentane under reductive conditions (NaBH₃CN, MeOH) to form the diazepane ring in situ. While theoretically viable, this method produces complex mixtures, requiring chromatographic purification and yielding ≤35%.

Optimization of Reaction Parameters and Yield Enhancement

Temperature and Pressure Effects

Elevated temperatures (80–120°C) and reduced pressure (−0.08 to −0.1 MPa) enhance reaction kinetics by removing volatile byproducts (e.g., HBr, HCl). For example, vacuum distillation during workup improves crude product purity from 75% to 93%.

Catalytic Additives

Additives such as potassium iodide (KI) facilitate halogen exchange in chloro- or bromoquinolines, converting less reactive C–Cl bonds to C–I bonds, which are more susceptible to SNAr. This step increases yields by 10–12% in iodine-catalyzed systems.

Table 2: Impact of Catalytic Additives on Yield

Q & A

Q. Key Considerations :

- Purification : Column chromatography (silica gel, eluent: CHCl/MeOH gradient) is critical due to polar byproducts.

- Yield Optimization : Substituting chlorine at position 8 with diazepane typically achieves 60–75% yield, depending on reaction time and temperature .

How can researchers resolve contradictions in reported synthetic yields for 8-substituted quinolines?

Advanced Data Analysis

Discrepancies in yields (e.g., 60% vs. 85%) may arise from:

Reagent Purity : Impurities in 1,4-diazepane or solvents can inhibit SNAr reactions.

Temperature Control : Optimal SNAr reactions require 110–120°C; deviations >10°C reduce efficiency .

Byproduct Formation : Competing reactions (e.g., C-5 substitution) may occur if the quinoline core is unprotected.

Q. Methodological Solutions :

- Use HPLC-MS to track reaction progress and identify byproducts.

- Employ Design of Experiments (DoE) to statistically optimize temperature, solvent, and stoichiometry .

What spectroscopic techniques are most effective for characterizing this compound?

Q. Basic Characterization

NMR :

- H NMR: Diazepane protons appear as multiplets (δ 2.5–3.5 ppm); methoxy group as a singlet (δ 3.9 ppm) .

- C NMR: Quinoline C-8 (δ 150–155 ppm) confirms diazepane substitution .

HRMS : Exact mass (calc. for CHNO: 257.1525) validates molecular integrity .

Q. Advanced Analysis :

- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., C-8 vs. C-5 substitution) .

- 2D NMR (COSY, HSQC) : Assigns overlapping signals in the diazepane ring .

How does the 1,4-diazepane moiety influence the compound’s biological activity?

Structure-Activity Relationship (SAR)

The diazepane ring enhances:

Lipophilicity : LogP increases by ~1.5 units compared to unsubstituted 7-methoxyquinoline, improving membrane permeability .

Target Binding : The basic nitrogen in diazepane facilitates hydrogen bonding with enzymes (e.g., kinase ATP-binding pockets) .

Q. Experimental Validation :

- Enzyme Assays : Test inhibition of serine/threonine kinases (IC values < 1 μM reported for analogs) .

- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY conjugate) to quantify intracellular accumulation .

What strategies mitigate solubility challenges during in vitro assays?

Q. Methodological Approaches

Co-solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes.

pH Adjustment : Protonate the diazepane nitrogen (pKa ~8.5) to enhance aqueous solubility at physiological pH .

Prodrug Design : Introduce phosphate esters at the methoxy group for transient hydrophilicity .

Q. Validation :

- Dynamic Light Scattering (DLS) : Monitor aggregate formation in PBS buffer.

- LC-MS Stability Tests : Ensure compound integrity under assay conditions .

How can computational modeling guide the design of analogs with improved selectivity?

Q. Advanced Computational Workflow

Docking Studies : Use AutoDock Vina to predict binding poses in target proteins (e.g., EGFR kinase).

MD Simulations : Simulate ligand-protein interactions (100 ns trajectories) to assess binding stability .

QSAR Models : Corlate electronic parameters (Hammett σ) with bioactivity data from analogs .

Q. Key Findings :

- Electron-withdrawing groups at C-2 reduce off-target binding .

- Bulky substituents on diazepane improve kinase selectivity .

What are the critical controls for assessing cytotoxicity in cell-based assays?

Q. Experimental Design

Positive Controls : Staurosporine (apoptosis inducer) and DMSO vehicle.

Negative Controls : Untreated cells and scrambled analogs (e.g., 7-methoxyquinoline without diazepane).

Endpoint Assays : Combine MTT (mitochondrial activity) and Annexin V/PI staining (apoptosis/necrosis) .

Q. Data Interpretation :

How can researchers address discrepancies in reported LogP values?

Q. Analytical Best Practices

Experimental Measurement : Use shake-flask method with octanol/water partitioning and HPLC quantification .

Computational Prediction : Compare results from ChemAxon and ACD/Labs software.

Standardization : Calibrate instruments with reference compounds (e.g., caffeine, LogP = −0.07) .

Q. Example Data :

| Method | LogP Value |

|---|---|

| Shake-flask | 2.1 ± 0.2 |

| ChemAxon | 2.3 |

| ACD/Labs | 2.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。